molecular formula C18H15FN2O2S B2516967 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868376-00-5

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2516967
CAS No.: 868376-00-5
M. Wt: 342.39
InChI Key: WOMTUQVYTVNZQU-ZZEZOPTASA-N
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Description

The compound “(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide” is a derivative of benzo[d]thiazol-2(3H)-one . It’s important to note that the information available is limited and may not fully describe the compound .


Molecular Structure Analysis

The molecular structure of similar compounds indicates that they are composed of a benzo[d]thiazol-2(3H)-one core with various substitutions . The exact molecular structure of “this compound” is not provided in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of benzothiazole and benzamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy Applications

  • Novel zinc phthalocyanine derivatives substituted with benzothiazole groups were synthesized and characterized for their photophysical and photochemical properties. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

  • A series of benzothiazole and benzamide derivatives were designed and evaluated as anticonvulsant agents. Some compounds demonstrated considerable anticonvulsant activity, indicating the role of the benzothiazole ring as a potential pharmacophore for developing new anticonvulsant drugs (Faizi et al., 2017).

Antimicrobial Analogues

  • Research on fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial activity, emphasizing the importance of fluorine substitution in enhancing the activity of these compounds against bacterial and fungal pathogens (Desai, Rajpara, & Joshi, 2013).

Catalytic Applications

  • Studies on chemodivergent annulations via Rh(III)-catalyzed C-H activation explored the synthesis of complex structures involving benzamides, showcasing the versatility of catalytic processes in constructing pharmacologically relevant molecules (Xu et al., 2018).

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTUQVYTVNZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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